4-Chloro-3-[(prop-2-en-1-yl)oxy]aniline
Description
4-Chloro-3-[(prop-2-en-1-yl)oxy]aniline is an aromatic amine derivative featuring a chloro substituent at the para position and an allyloxy (prop-2-en-1-yloxy) group at the meta position of the benzene ring. The allyloxy group contributes electron-donating resonance effects, while the chlorine atom imparts moderate electron-withdrawing inductive effects. This compound is structurally versatile, serving as a precursor in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the interplay of substituents, enabling applications in coupling reactions, electrophilic substitutions, and polymer chemistry.
Properties
CAS No. |
94011-10-6 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-chloro-3-prop-2-enoxyaniline |
InChI |
InChI=1S/C9H10ClNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6H,1,5,11H2 |
InChI Key |
XZFRMNWIOQICES-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Key substituent differences among analogs are summarized in Table 1.
Table 1: Structural Comparison of Selected Aniline Derivatives
*Calculated based on molecular formula C₉H₉ClNO.
Physicochemical Properties
- Solubility :
- Allyloxy and pyridyl groups enhance solubility in organic solvents (e.g., EtOAc, DCM) due to moderate polarity. CF3 and naphthyl groups reduce aqueous solubility but improve lipid compatibility .
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